
3,5-Dimethyl-4-((4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,5-Dimethyl-4-((4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)isoxazole” is a complex organic molecule that contains several functional groups . It has an isoxazole ring, which is a five-membered ring with three carbon atoms and one each of oxygen and nitrogen. It also contains a thiazole ring, which is a five-membered ring with three carbon atoms and one each of sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and thiazole rings would likely make the molecule planar or nearly planar in those regions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The isoxazole and thiazole rings, for example, might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole and thiazole rings might make the compound relatively stable .Scientific Research Applications
Antibacterial Activity
The compound’s structure includes a piperazine moiety, which has been associated with antibacterial properties . Researchers have explored its potential as an antimicrobial agent against various bacterial strains. Further studies could focus on optimizing its efficacy and understanding its mechanism of action.
Antiviral Applications
Piperazine derivatives have shown promise as antiviral agents . Investigating whether this compound exhibits antiviral activity could lead to novel treatments for viral infections. In vitro and in vivo studies are essential to validate its potential.
Neurological Disorders
The piperazine ring is present in treatments for Parkinson’s and Alzheimer’s diseases . Researchers might explore whether this compound has neuroprotective effects or modulates neurotransmitter pathways. Preclinical studies could shed light on its therapeutic potential.
Psychoactive Properties
While not a conventional application, some piperazine derivatives are used illicitly for recreational purposes . Understanding the psychoactive effects of this compound could contribute to substance abuse research and harm reduction strategies.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,5-dimethyl-4-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-14-19(15(2)26-21-14)28(24,25)23-10-8-22(9-11-23)12-18-20-17(13-27-18)16-6-4-3-5-7-16/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSCFDVSDWLVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-((4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)isoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

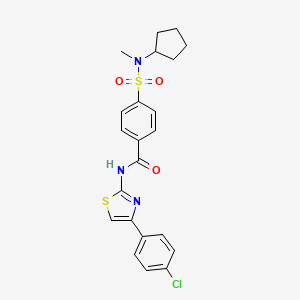

![(E)-4-(Dimethylamino)-N-methyl-N-[2-(1,3-thiazol-2-yl)propyl]but-2-enamide](/img/structure/B2575849.png)
![3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2575850.png)
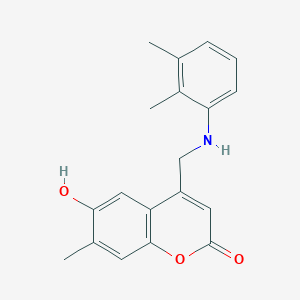

![4-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2575855.png)
![2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2575856.png)
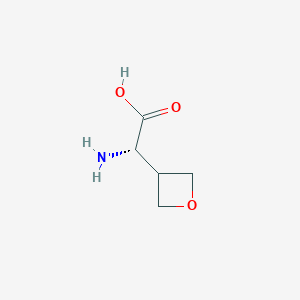

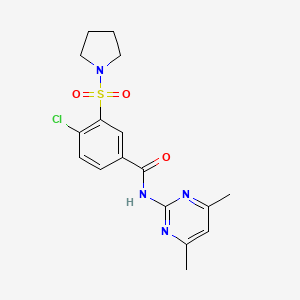

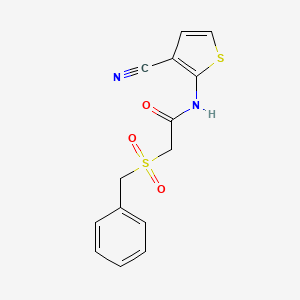
![Ethyl 4-[[2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2575868.png)